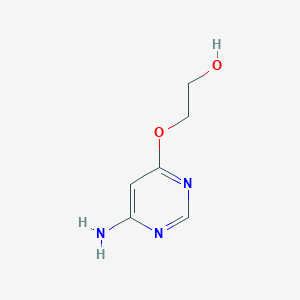

2-((6-Aminopyrimidin-4-yl)oxy)ethanol

Description

Properties

CAS No. |

169677-50-3 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(6-aminopyrimidin-4-yl)oxyethanol |

InChI |

InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9) |

InChI Key |

ZZNRDBBAQJBTGK-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1OCCO)N |

Canonical SMILES |

C1=C(N=CN=C1OCCO)N |

Synonyms |

Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol typically involves several steps, starting from acyclic starting materials. One common method includes the following steps :

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product obtained from the cyclization reaction for the methoxylation reaction.

Industrial Production Methods

Industrial production methods for 2-((6-Aminopyrimidin-4-yl)oxy)ethanol may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminopyrimidin-4-yl)oxy)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-((6-Aminopyrimidin-4-yl)oxy)ethanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and properties of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol and its analogs:

*Hypothetical formula based on structural analysis.

Key Observations:

- Linkage Type: Ether (oxy) linkages (as in the target compound) favor hydrogen-bond acceptor properties compared to amino linkages, which act as donors .

- Piperazine Rings (): Improve aqueous solubility and are common in kinase inhibitors for enhanced target engagement. Aromatic Groups (e.g., phenyl in ): Enhance hydrophobic interactions in drug-receptor binding.

Q & A

Q. What are the standard synthetic routes for 2-((6-Aminopyrimidin-4-yl)oxy)ethanol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives with hydroxyl groups can react with ethanolamine derivatives under basic conditions (e.g., NaOH or LiOH in ethanol/water mixtures) . Reflux durations (4–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:halide) are critical for yield optimization. Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is common .

Q. What analytical techniques are used to characterize 2-((6-Aminopyrimidin-4-yl)oxy)ethanol?

Q. How does the compound’s reactivity compare to structurally similar pyrimidine derivatives?

The ethoxyethanol side chain enhances solubility in polar solvents (e.g., DMSO, ethanol), while the 6-amino group enables nucleophilic substitutions (e.g., acylations, alkylations) . Unlike chloropyrimidines, the amino group reduces electrophilicity, requiring harsher conditions for cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Contradiction Analysis : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Isotopic Labeling : Use -labeled analogs to resolve overlapping peaks in crowded aromatic regions .

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .

Q. What strategies optimize the compound’s stability in biological assays?

- pH Control : Maintain solutions at pH 6–8 to prevent hydrolysis of the pyrimidine ring .

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to avoid photodegradation .

- Lyophilization : For long-term storage, lyophilize in 10 mM ammonium bicarbonate buffer .

Q. How does 2-((6-Aminopyrimidin-4-yl)oxy)ethanol interact with biological targets (e.g., kinases)?

Molecular docking studies suggest the pyrimidine core binds ATP pockets via hydrogen bonding (e.g., with kinase hinge regions), while the ethoxyethanol side chain modulates solubility and membrane permeability . Competitive inhibition assays (IC values) using radioactive ATP analogs validate these interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.